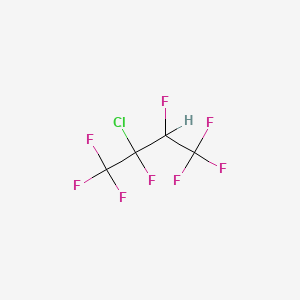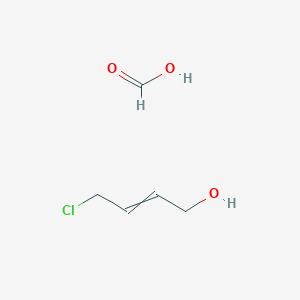
4-Chlorobut-2-en-1-ol;formic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorobut-2-en-1-ol;formic acid is a compound with the molecular formula C5H9ClO3 and a molecular weight of 152.576 g/mol . This compound is a combination of 4-chlorobut-2-en-1-ol and formic acid, which are both important in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorobut-2-en-1-ol typically involves the chlorination of but-2-en-1-ol. This can be achieved through the reaction of but-2-en-1-ol with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Formic acid can be prepared by the hydrolysis of formamide or by the oxidation of methanol in the presence of a catalyst . Industrially, formic acid is produced by the reaction of carbon monoxide with methanol in the presence of a strong acid catalyst.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chlorobut-2-en-1-ol;formic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in 4-chlorobut-2-en-1-ol can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions to form different alcohols or alkanes.
Substitution: The chlorine atom in 4-chlorobut-2-en-1-ol can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: The major product is 4-chlorobut-2-en-1-one.
Reduction: The major products can include 4-chlorobutan-1-ol or butane.
Substitution: The major products depend on the nucleophile used, such as 4-hydroxybut-2-en-1-ol or 4-aminobut-2-en-1-ol.
Wissenschaftliche Forschungsanwendungen
4-Chlorobut-2-en-1-ol;formic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving halogenated alcohols.
Medicine: The compound is studied for its potential use in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-chlorobut-2-en-1-ol;formic acid involves its interaction with various molecular targets and pathways. The hydroxyl group in 4-chlorobut-2-en-1-ol can form hydrogen bonds with enzymes and other proteins, affecting their activity. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chlorobut-2-en-1-ol: Similar in structure but with the chlorine atom at a different position.
4-Bromobut-2-en-1-ol: Similar but with a bromine atom instead of chlorine.
4-Chlorobut-2-en-1-one: Similar but with a carbonyl group instead of a hydroxyl group
Uniqueness
4-Chlorobut-2-en-1-ol;formic acid is unique due to its combination of a halogenated alcohol and formic acid, which allows it to participate in a wide range of chemical reactions and makes it useful in various applications.
Eigenschaften
CAS-Nummer |
66660-21-7 |
|---|---|
Molekularformel |
C5H9ClO3 |
Molekulargewicht |
152.57 g/mol |
IUPAC-Name |
4-chlorobut-2-en-1-ol;formic acid |
InChI |
InChI=1S/C4H7ClO.CH2O2/c5-3-1-2-4-6;2-1-3/h1-2,6H,3-4H2;1H,(H,2,3) |
InChI-Schlüssel |
VFUWJBJZSREFPD-UHFFFAOYSA-N |
Kanonische SMILES |
C(C=CCCl)O.C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


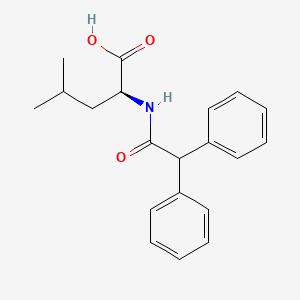
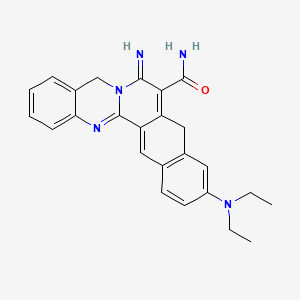

![2,7-Naphthalenedisulfonic acid, 3-[[3,3'-dimethyl-4'-[[4-[(phenylsulfonyl)oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt](/img/structure/B14477732.png)
![5-Methyl-4-(methylsulfanyl)-5H-imidazo[4,5-d][1,2,3]triazine](/img/structure/B14477733.png)
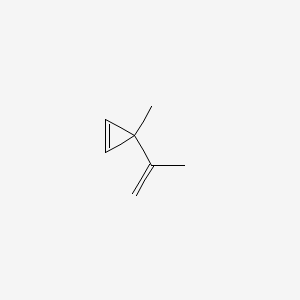
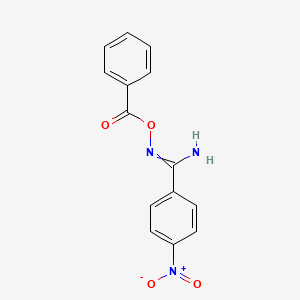
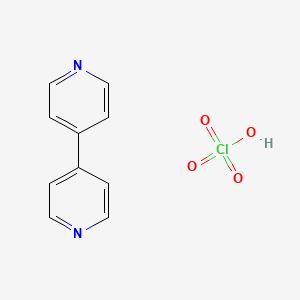
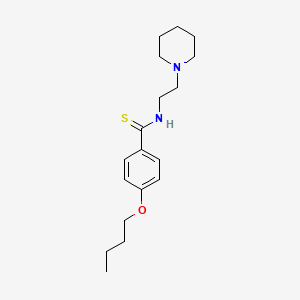
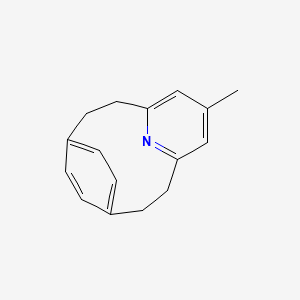

![dihydrogen phosphate;2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium](/img/structure/B14477782.png)

